3,7,4'-Trihydroxyflavone is a natural product found in Erythrina fusca, Anthyllis vulneraria, and other organisms with data available.
3,7,4'-Trihydroxyflavone
CAS No.: 2034-65-3
Cat. No.: VC21335054
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2034-65-3 |
---|---|
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H |
Standard InChI Key | OBWHQJYOOCRPST-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Melting Point | 310 °C |
While specific data for 3,7,4'-trihydroxyflavone is limited in the provided research materials, we can draw some general insights based on structurally similar flavonoids. As a point of reference, the related compound 7,3',4'-trihydroxyflavone has the following properties:
Physical and Chemical Properties
Property | Value (for related 7,3',4'-trihydroxyflavone) |
---|---|
Molecular Formula | C15H10O5 |
Molecular Weight | 270.2 g/mol |
CAS Number | 2150-11-0 (for 7,3',4'-trihydroxyflavone) |
Solubility | DMSO: 5 mg/ml, DMF: 5 mg/ml |
Appearance | Typically a pale yellow to yellow solid |
Storage Recommendation | -20°C |
The 3,7,4'-trihydroxyflavone would be expected to have similar molecular weight and general physicochemical properties, though with distinct biological activity profiles due to the different positioning of hydroxyl groups.
Biological Activities and Mechanisms
Anti-inflammatory Activity
Trihydroxyflavones have demonstrated anti-inflammatory properties in various models. For the related compound 7,3',4'-trihydroxyflavone:
-
Suppresses nitric oxide (NO) production and interleukin-1β (IL-1β) in LPS-stimulated macrophages
-
Exerts anti-inflammatory activity via JAK-STAT pathways as revealed by RNA-sequencing
-
Demonstrates binding activity to cellular-Src tyrosine kinase (c-Src) with an IC50 of 20.9 μM
The specific anti-inflammatory properties of 3,7,4'-trihydroxyflavone would likely differ due to its distinct hydroxylation pattern, potentially affecting its interactions with inflammatory signaling pathways.
Antimicrobial Activity
Some trihydroxyflavones exhibit antimicrobial properties. For instance, 7,3',4'-trihydroxyflavone shows activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/ml . The antimicrobial potential of 3,7,4'-trihydroxyflavone specifically would require direct investigation.
Effects on Bone Health
The related compound 7,3',4'-trihydroxyflavone has demonstrated effects on bone metabolism by:
-
Decreasing mRNA expression of osteoclastic marker genes
-
Inhibiting RANKL-induced osteoclastic differentiation of mouse bone marrow-derived macrophages (BMDMs)
Research Applications and Methods
Cell Culture Models
Research on trihydroxyflavones has employed both 2D and 3D cell culture models, with the latter providing potentially more physiologically relevant results:
-
RAW264.7 macrophage cell lines have been used to study anti-inflammatory effects
-
3D macrophage models using electrohydrodynamic (EHDJ)-printed poly(ε-caprolactone) (PCL) scaffolds show higher LPS sensitivity and lower anti-inflammatory agent sensitivity than 2D models
Analytical Methods
Various analytical techniques have been employed to study trihydroxyflavones:
-
Field emission scanning electron microscopy (FESEM) and confocal laser scanning microscopy (CLSM) for cellular morphology characterization
-
H2DCFDA fluorescent probe for cellular ROS detection
-
Western blotting for protein expression analysis
-
RT-qPCR for gene expression analysis
Stock Solution Preparation
For trihydroxyflavones in general, the following dilution principles can be applied:
Desired Concentration | Amount of Compound (based on MW ≈ 270) |
---|---|
1 mM solution | Approximately 0.27 mg per mL of solvent |
5 mM solution | Approximately 1.35 mg per mL of solvent |
10 mM solution | Approximately 2.7 mg per mL of solvent |
Molecular Docking Studies
Molecular docking has been used to study the interaction of trihydroxyflavones with protein targets such as c-Src:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume